2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is a synthetic organic compound that features a dichlorophenoxy group and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide typically involves the following steps:
Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate alkylating agent to form the dichlorophenoxy intermediate.
Introduction of the tetrazole group: The tetrazole moiety is introduced through a cycloaddition reaction involving an azide and a nitrile.
Coupling reaction: The final step involves coupling the dichlorophenoxy intermediate with the tetrazole-containing compound under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for use in the development of new materials with specific properties, such as conductivity or catalytic activity.
Biological Studies: The compound is used in research to understand its effects on biological systems and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide involves its interaction with specific molecular targets. The tetrazole moiety can bind to enzymes or receptors, modulating their activity. The dichlorophenoxy group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: A herbicide with a similar dichlorophenoxy group.
4-(1H-tetrazol-1-yl)benzoic acid: Contains the tetrazole moiety and is used in various chemical applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide is unique due to the combination of the dichlorophenoxy and tetrazole groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with molecular targets.
Properties
Molecular Formula |
C16H13Cl2N5O2 |
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Molecular Weight |
378.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(tetrazol-1-yl)phenyl]propanamide |
InChI |
InChI=1S/C16H13Cl2N5O2/c1-10(25-15-7-2-11(17)8-14(15)18)16(24)20-12-3-5-13(6-4-12)23-9-19-21-22-23/h2-10H,1H3,(H,20,24) |
InChI Key |
UHOQKTTWMFSNIM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2C=NN=N2)OC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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